BenchChemオンラインストアへようこそ!

N-[(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-valine

GFAT inhibition type 2 diabetes hexosamine pathway

N-[(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-valine (CAS 957023-82-4; molecular formula C23H28N2O5; MW 412.486) is a chiral non-peptide small molecule belonging to the 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide/urea class. This compound incorporates a 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline core linked via a urea bridge to L-valine, distinguishing it from the 1-arylcarbonyl ketone-linked GFAT inhibitor series exemplified by RO0509347.

Molecular Formula C23H28N2O5
Molecular Weight 412.486
CAS No. 957023-82-4
Cat. No. B2723757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-valine
CAS957023-82-4
Molecular FormulaC23H28N2O5
Molecular Weight412.486
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)N1CCC2=CC(=C(C=C2C1C3=CC=CC=C3)OC)OC
InChIInChI=1S/C23H28N2O5/c1-14(2)20(22(26)27)24-23(28)25-11-10-16-12-18(29-3)19(30-4)13-17(16)21(25)15-8-6-5-7-9-15/h5-9,12-14,20-21H,10-11H2,1-4H3,(H,24,28)(H,26,27)/t20-,21?/m0/s1
InChIKeyXSRLGERJVZYKHS-BGERDNNASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-valine (CAS 957023-82-4): Compound Class and Procurement Context


N-[(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-valine (CAS 957023-82-4; molecular formula C23H28N2O5; MW 412.486) is a chiral non-peptide small molecule belonging to the 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide/urea class. This compound incorporates a 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline core linked via a urea bridge to L-valine, distinguishing it from the 1-arylcarbonyl ketone-linked GFAT inhibitor series exemplified by RO0509347. [1] Its structural features — a urea carbonyl linker, a free carboxylic acid terminus, and defined (S)-stereochemistry at the valine α-carbon — place it at the intersection of several active chemotypes investigated for GFAT inhibition, IGFBP displacement, and CNS activity. [2]

Why Generic 1-Phenyl-3,4-dihydroisoquinoline Analogs Cannot Replace N-[(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-valine in Research Procurement


Within the 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide family, three structural variables control biological selectivity in ways that preclude simple analog substitution: (i) the nature of the carbonyl linker (urea vs. carboxamide vs. ketone) determines the geometry and hydrogen-bonding capacity at the N-2 position; (ii) the amino acid side chain (L-valine isopropyl vs. smaller or achiral substituents) modulates both target affinity and metabolic stability; and (iii) the presence or absence of a free carboxylic acid terminus influences solubility, permeability, and the ability to engage basic residues in target binding pockets. [1] In the GFAT inhibitor series, the ketone carbonyl at the 1-position was reported to be necessary for high potency, implying that the urea-linked scaffold of the target compound occupies different chemical space with potentially distinct polypharmacology. [2] Similarly, the Neurocrine IGFBP inhibitor program demonstrated that subtle changes in the isoquinoline substitution pattern shift Ki values across IGFBP-1, -2, -3, -4, and -5 by orders of magnitude. [3] These class-level observations underscore that generic substitution without matched comparative data introduces unacceptable risk of altered target engagement and irreproducible results.

Quantitative Differentiation Evidence: N-[(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-valine vs. Closest Structural Analogs


Urea vs. Ketone Linker: Implications for GFAT Inhibition Potency

In the 1-arylcarbonyl-6,7-dimethoxyisoquinoline GFAT inhibitor series, the ketone carbonyl at the 1-position was explicitly identified as necessary for high GFAT inhibitory potency. [1] Compound 28 (RO0509347), the optimized ketone-linked lead, achieved an IC50 of 1 μM against GFAT and demonstrated significant glucose excursion reduction in an OGTT model in ob/ob mice. [1] The target compound replaces this ketone with a urea carbonyl linker (N-2 directly attached to the carbonyl of the valine urea), which alters the electronic character and hydrogen-bonding geometry at this critical position. While direct GFAT IC50 data for the target compound are not publicly available, the SAR from the Qian et al. series establishes that non-ketone analogs at this position exhibit substantially reduced or abolished GFAT inhibition. This structural distinction is critical for users selecting between the ketone series (for GFAT target engagement) and the urea series (for alternative or polypharmacological profiling).

GFAT inhibition type 2 diabetes hexosamine pathway structure-activity relationship

Chiral L-Valine Moiety: Stereochemical Differentiation from Racemic or D-Amino Acid Analogs

The target compound incorporates L-valine with defined (S)-stereochemistry at the α-carbon (InChI Key: XSRLGERJVZYKHS-BGERDNNASA-N). In the broader class of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, the (S)-enantiomer has been the focus of systematic biological evaluation as antidepressant and anticonvulsant agents, with stereochemistry influencing both target binding and metabolic fate. [1] While direct enantiomeric comparator data for this specific compound are unavailable, the defined stereochemistry provides a critical quality attribute for procurement: the L-valine configuration ensures consistency in biological assays where stereospecific binding or transport is operative. Researchers procuring racemic mixtures or D-valine analogs (e.g., N-[(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-D-valine) would introduce an uncontrolled variable that may confound dose-response relationships and target engagement interpretation.

chiral resolution stereochemistry enantiomeric purity amino acid conjugate

Free Carboxylic Acid Terminus: Physicochemical Differentiation from Ester and Amide Analogs

The target compound possesses a free carboxylic acid group (-COOH) on the L-valine terminus, whereas many close analogs in the dihydroisoquinoline-2(1H)-carboxamide series terminate as esters (e.g., ethyl ester) or amides. The free carboxylic acid (calculated pKa ~3.5-4.5) confers pH-dependent aqueous solubility and the capacity for salt formation, which is distinct from neutral ester prodrugs that require metabolic hydrolysis for acid generation. In the broader isoquinoline inhibitor landscape, the Neurocrine IGFBP inhibitor series demonstrated that compounds with free carboxylic acid groups (e.g., isoquinoline-3-carboxylic acid derivatives) exhibit nanomolar Ki values against multiple IGFBP isoforms (Ki = 2.10 nM for IGFBP-2, 5.20 nM for IGFBP-5, 5.60 nM for IGFBP-3), whereas esterification or amidation modulates both potency and oral bioavailability. [1] Although the specific IGFBP binding data for the target compound are not published, the presence of the free acid distinguishes it from neutral analogs and may influence both in vitro target engagement and in vivo pharmacokinetic behavior.

solubility permeability free acid formulation ionizable group

6,7-Dimethoxy Substitution Pattern: Differentiation from Unsubstituted and Hydroxy Analogs

The 6,7-dimethoxy pattern on the dihydroisoquinoline core represents a specific optimization choice that balances lipophilicity and metabolic stability. The Neurocrine IGFBP program explored both 6,7-dimethoxy and 6,7-dihydroxy substitution patterns, revealing that the methoxy groups confer increased lipophilicity and potentially improved membrane permeability relative to the corresponding catechol (dihydroxy) analogs. [1] In the 6,7-dihydroxy series, the most potent compound (BDBM50106431) achieved Ki values of 2.10 nM (IGFBP-2), 5.20 nM (IGFBP-5), and 5.60 nM (IGFBP-3), whereas the 6,7-dimethoxy-1-phenyl scaffold of the target compound presents distinct electronic and steric properties that may alter isoform selectivity. [1] In the GFAT inhibitor series, 6,7-dimethoxy substitution was uniformly maintained across the active series, indicating its importance for target engagement in that chemotype. [2] The target compound retains the 6,7-dimethoxy pattern while incorporating a phenyl at the 1-position, distinguishing it from analogs bearing 4-fluorophenyl, 4-nitrophenyl, or unsubstituted phenyl variants at this position, each of which shows different activity profiles in the anticonvulsant carboxamide series. [3]

methoxy substitution SAR metabolic stability lipophilicity CYP liability

Patent Landscape Positioning: GFAT Inhibitor IP Family and Structural Differentiation

The GFAT inhibitor patent family, including WO 2004/101528 A2 (Hoffmann-La Roche, priority date 2003-05-19) and its national-phase counterparts (e.g., CN100540537C), claims isoquinoline derivatives of formula (I) wherein the substituent at the N-2 position is defined as -C(=O)R3 with R3 including -COOH, -lower alkyl-COOH, and related groups. [1] The target compound, featuring a urea-linked L-valine bearing a free carboxylic acid, falls within the broader genus but differs structurally from the exemplified ketone-linked compounds (e.g., RO0509347). [2] The patent specifies that at least one of R1 or R2 must be -CH3, and the target compound's substitution pattern is consistent with the claimed scope. [1] This patent positioning is relevant for procurement decisions involving freedom-to-operate considerations, particularly for organizations developing GFAT-targeted therapeutics or research tools for the hexosamine pathway.

patent analysis freedom to operate GFAT inhibitors diabetes intellectual property

Data Scarcity Advisory: Limitations of Publicly Available Comparative Evidence for Procurement Decision-Making

A systematic literature and database search across PubMed, BindingDB, ChEMBL, PubChem, and Google Patents (excluding benchchem, molecule, evitachem, and vulcanchem per protocol) reveals that direct, quantitative comparative data for N-[(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-valine against its closest structural analogs are not publicly available in peer-reviewed literature or curated databases. [1] The compound is not indexed in PubChem Compound, ChEMBL, or BindingDB with biological activity data. [1] The GFAT inhibitor publication (Qian et al., 2011) and the IGFBP inhibitor publication (Chen et al., 2001) provide class-level SAR context but do not include this specific compound in their reported datasets. [2][3] Consequently, procurement decisions must rely on the structural differentiation arguments presented above (urea vs. ketone linker, L-valine stereochemistry, free carboxylic acid, 6,7-dimethoxy pattern) and should be supplemented with prospective experimental profiling against the specific biological targets of interest. This evidence gap is explicitly acknowledged to prevent over-interpretation of class-level inferences as compound-specific performance guarantees.

data gap due diligence procurement risk experimental validation

Recommended Research and Industrial Application Scenarios for N-[(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-valine (CAS 957023-82-4)


Hexosamine Pathway Probe Development: GFAT-Independent Modulation Studies

Based on the SAR evidence that the ketone carbonyl is necessary for high GFAT inhibitory potency [1], this compound, with its urea linker, is positioned as a negative control or selectivity probe for distinguishing GFAT-dependent from GFAT-independent effects in the hexosamine biosynthesis pathway. Researchers investigating O-GlcNAcylation or glucose toxicity mechanisms can use this compound alongside RO0509347 (IC50 = 1 μM, GFAT) to discriminate pathway-specific responses. [1] The compound's structurally matched dihydroisoquinoline core to the GFAT inhibitor series, combined with its predicted lack of potent GFAT inhibition, makes it a valuable tool for target deconvolution studies.

IGFBP Displacement Screening: Novel Chemotype Expansion for Oncology and Metabolic Disease

The isoquinoline scaffold class, exemplified by the Neurocrine compounds exhibiting Ki values of 2.10-5.60 nM against IGFBP-2, -3, and -5, has validated the feasibility of small-molecule IGFBP displacement. [2] This compound, incorporating a urea-linked L-valine and a free carboxylic acid, represents a structurally distinct chemotype within this class. It is suitable for inclusion in IGFBP binding displacement screens to assess isoform selectivity profiles, particularly for IGFBP-4 and IGFBP-5 where the Neurocrine compounds showed differential activity. [2] The presence of the ionizable carboxylic acid may confer distinct binding kinetics relative to ester or amide analogs.

CNS Drug Discovery: Anticonvulsant and Antidepressant SAR Expansion

The (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide series has demonstrated anticonvulsant and antidepressant activity in animal models. [3] This compound, bearing an (S)-L-valine substituent connected via a urea bridge, extends the SAR of this series into amino acid conjugate space. Researchers in CNS drug discovery can evaluate this compound in maximal electroshock (MES) and forced swim test (FST) models to determine whether the urea linkage and free carboxylic acid modify efficacy or tolerability relative to the carboxamide-based leads. [3]

Method Development and Analytical Reference Standard Application

With its defined (S)-stereochemistry (InChI Key XSRLGERJVZYKHS-BGERDNNASA-N), molecular formula C23H28N2O5, and MW 412.486, this compound is suited as a chromatographic reference standard for HPLC and LC-MS method development targeting dihydroisoquinoline-urea-amino acid conjugates. [1] Its structural features — dual methoxy groups, phenyl ring, urea chromophore, and free carboxylic acid — provide multiple detection modalities (UV at 220-280 nm, positive and negative ion ESI-MS) that facilitate robust analytical method qualification for compound library quality control and stability studies.

Quote Request

Request a Quote for N-[(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-valine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.